

# (S)-(-)-1,1,2-Triphenylethane-1,2-diol physical properties

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## Compound of Interest

Compound Name: (S)-(-)-1,1,2-Triphenylethane-1,2-diol

Cat. No.: B104574

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## An In-depth Technical Guide on the Physical Properties of (S)-(-)-1,1,2-Triphenylethane-1,2-diol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of chiral intermediates is paramount. **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** (CAS No: 108998-83-0) is a significant chiral building block utilized in the stereoselective synthesis of complex molecules within the pharmaceutical and fine chemical industries.<sup>[1][2][3]</sup> This technical guide provides a detailed overview of its core physical properties, methodologies for their determination, and its role in chemical synthesis.

## Core Physical and Chemical Properties

**(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is a chiral organic compound characterized by its specific stereochemistry, which is crucial for its application in asymmetric synthesis.<sup>[1][3]</sup> Its utility as a pharmaceutical and fine chemical intermediate necessitates stringent quality control of its physical characteristics.<sup>[1][4][5]</sup>

## Quantitative Data Summary

The key physical properties of **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property                      | Value  | Source    |
|-------------------------------|--|-----------|
| CAS Number                    | 108998-83-0                                    | [1]       |
| Molecular Formula             | C <sub>20</sub> H <sub>18</sub> O <sub>2</sub> | [1][5][6] |
| Molecular Weight              | 290.36 g/mol                                   | [1][5]    |
| Appearance                    | Pale brown powder                              | [1][5]    |
| Melting Point                 | 125-127 °C                                     | [1][4][5] |
| Optical Rotation [ $\alpha$ ] | -214° (c=1 in Ethanol)                         | [1][5]    |
| Boiling Point (Predicted)     | 452.3 ± 40.0 °C                                | [5]       |
| Density (Predicted)           | 1.196 ± 0.06 g/cm <sup>3</sup>                 | [5]       |
| pKa (Predicted)               | 12.87 ± 0.29                                   | [5]       |
| Storage Conditions            | Room Temperature, Sealed in Dry Conditions     | [1][5][6] |

## Experimental Protocols

The determination of the physical properties listed above relies on standard, well-established laboratory techniques. Below are detailed methodologies for key experimental procedures.

### Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end).
- Procedure:
  - A small, dry sample of **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed into the heating block of the apparatus.

- The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (125 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range (e.g., 125-127 °C) is the melting point of the sample.<sup>[1][4][5]</sup>

## Optical Rotation Measurement (Polarimetry)

Optical rotation confirms the chiral nature of the compound and its enantiomeric purity.

- Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter cell (e.g., 1 dm).
- Procedure:
  - A solution of **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is prepared by accurately weighing a sample and dissolving it in a precise volume of a specified solvent (e.g., ethanol) to a known concentration ( $c = 1 \text{ g/100 mL}$ ).<sup>[1][5]</sup>
  - The polarimeter is calibrated with a blank solvent-filled cell.
  - The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.
  - The observed rotation ( $\alpha$ ) is measured at a constant temperature (typically 20 °C).
  - The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The value of -214° confirms the levorotatory nature of the (S)-enantiomer.<sup>[1][5]</sup>

## Logical and Synthetic Workflows

As a chemical intermediate, **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is not typically involved in biological signaling pathways. However, its role in synthesis and the workflow for its characterization can be visualized.

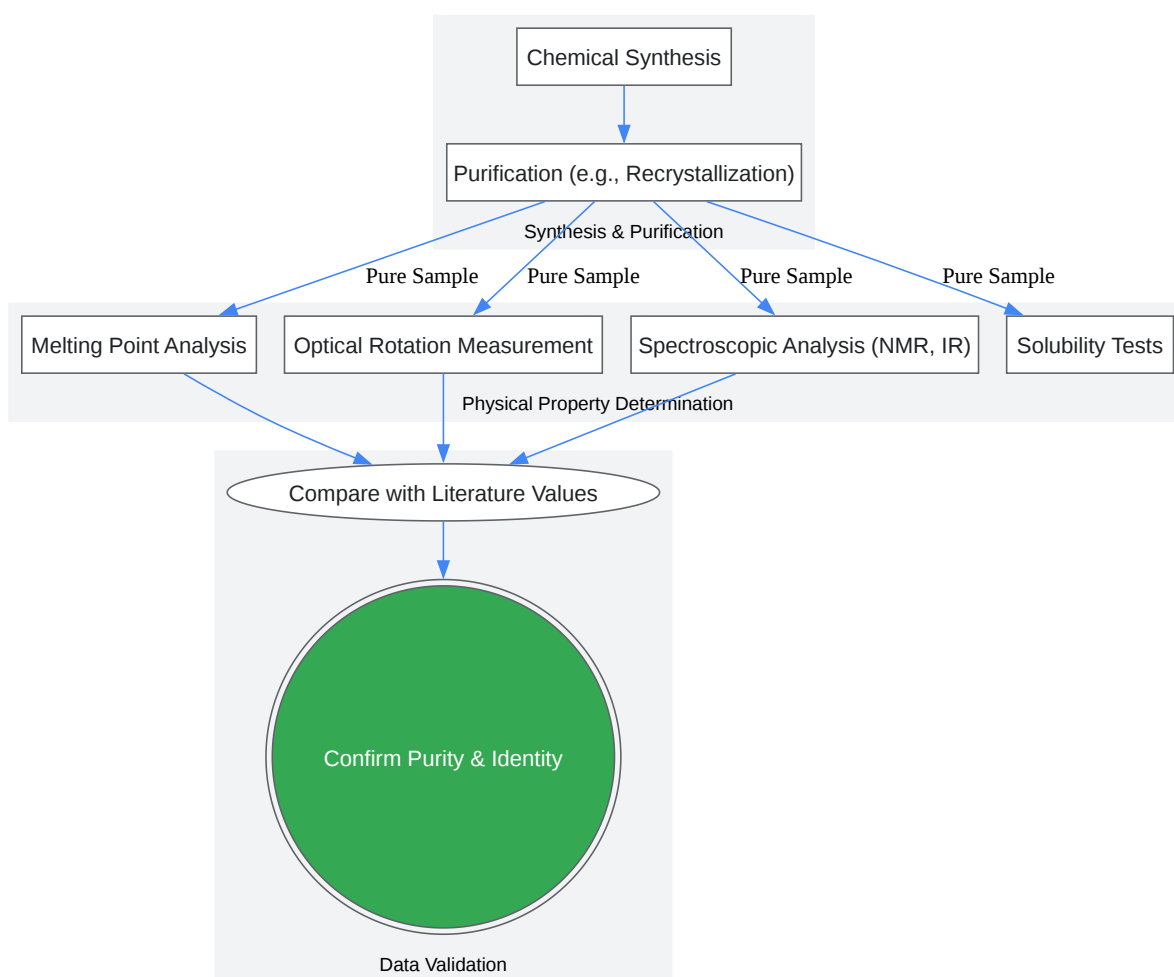


Diagram 1: General Workflow for Physical Characterization of a Chiral Intermediate

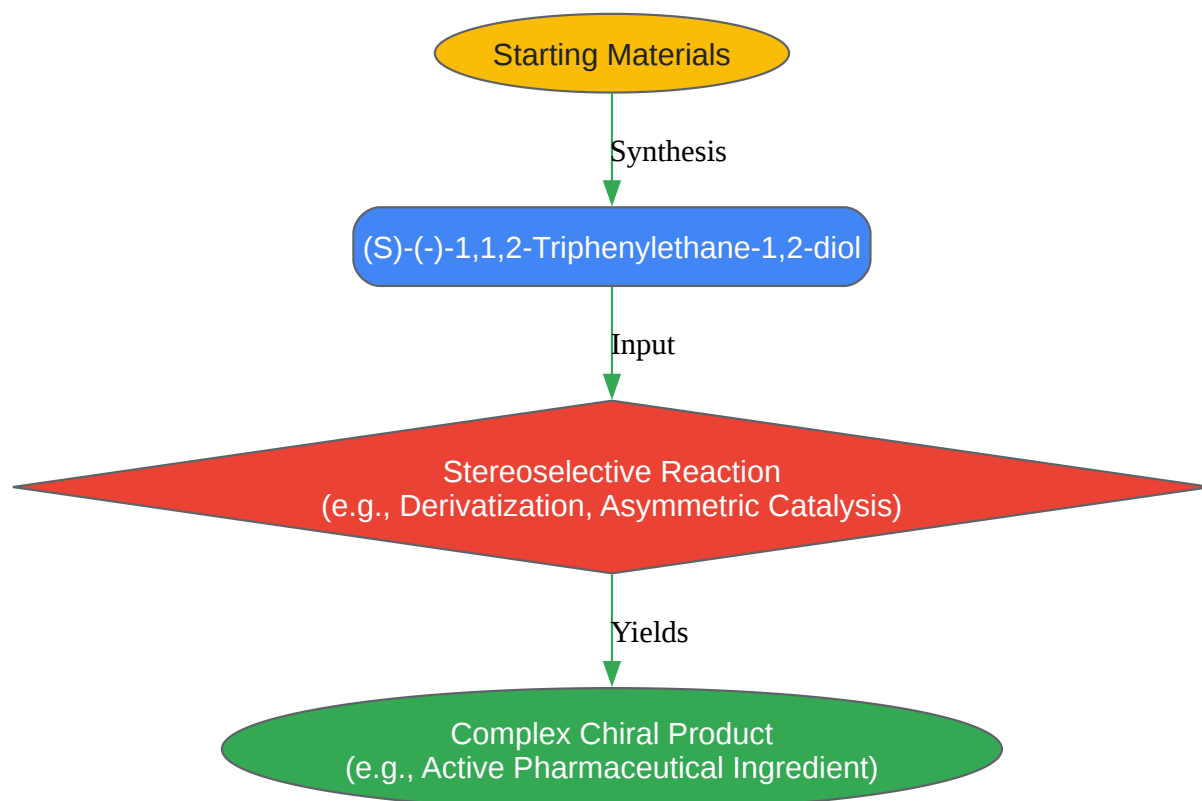


Diagram 2: Role as a Chiral Intermediate in Synthesis

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